5-trans U-46619

TP receptor pharmacology radioligand binding prostanoid receptor

The compound (Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid, widely designated as U-44069 or 9,11-epoxymethano-PGH₂, is a stable synthetic prostaglandin H₂ (PGH₂) analog and potent thromboxane A₂ (TP) receptor agonist. It belongs to the 2-oxabicyclo[2.2.1]heptane class of prostanoid mimetics, characterized by a rigid bicyclic core that confers metabolic resistance to rapid inactivation by thromboxane synthase.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B1257229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-trans U-46619
Synonyms(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16?,17-,18?,19?,20?/m0/s1
InChIKeyLQANGKSBLPMBTJ-WKSHRDMKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid (U-44069): Procurement-Grade TXA₂/PGH₂ Receptor Agonist


The compound (Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid, widely designated as U-44069 or 9,11-epoxymethano-PGH₂, is a stable synthetic prostaglandin H₂ (PGH₂) analog and potent thromboxane A₂ (TP) receptor agonist [1]. It belongs to the 2-oxabicyclo[2.2.1]heptane class of prostanoid mimetics, characterized by a rigid bicyclic core that confers metabolic resistance to rapid inactivation by thromboxane synthase [2]. U-44069 serves as a widely validated pharmacological tool for probing TP receptor-mediated signaling in platelet aggregation, vascular smooth muscle contraction, and receptor desensitization studies [3].

TP receptor pharmacology: Validated tool for probing thromboxane A2 receptor signaling and desensitization.
Stable PGH2 analog: Bicyclic core provides metabolic resistance to thromboxane synthase, supporting reproducible assays.
Procurement context: Stereochemically distinct from U-46619; select for experimental calibration in platelet and vascular studies.

Why (Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid (U-44069) Cannot Be Casually Substituted with Other TXA₂ Mimetics


U-44069 (9,11-epoxymethano-PGH₂) and its structural isomer U-46619 (11,9-epoxymethano-PGH₂) are often conflated in procurement decisions, yet they are not functionally interchangeable. Their stereochemical divergence at the bicyclic core—epoxymethano bridge orientation—yields quantifiable differences in receptor affinity, tissue-specific contractile potency, and metabolic handling by CYP4F8 [1][2]. Substituting U-44069 with U-46619 without experimental recalibration introduces systematic variability that can confound data interpretation across platelet, vascular, and cellular desensitization assays [3].

U-44069
9,11-epoxymethano bridge orientation. Higher reported TP receptor binding affinity context (Ki = 49.8 nM) may support lower working concentrations.
U-46619 (isomer)
11,9-epoxymethano bridge orientation. Functional interchange may shift contractile potency profiles and metabolic handling, requiring recalibration.
Other TXA2 mimetics
Structural analogs may exhibit divergent tissue-specific responses and CYP4F8-mediated metabolite profiles, limiting direct substitution in vascular and renal assays.

(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid (U-44069): Quantitative Differentiation Evidence for Scientific Selection


TP Receptor Binding Affinity: U-44069 vs. U-46619 in Guinea Pig Nasal Mucosa

U-44069 exhibits higher binding affinity for TP receptors in guinea pig nasal mucosa compared to its structural isomer U-46619. In competitive displacement assays using [³H]-(+)-S-145 as radioligand, U-44069 displaces binding with a Ki of 49.8 nM, whereas U-46619 shows a Ki of 359.6 nM under identical conditions [1].

TP Receptor Affinity
Head-to-head
U-44069 Ki = 49.8 nM vs. U-46619 Ki = 359.6 nM (7.2-fold difference)
Reported affinity difference supports receptor-binding model context
Guinea pig nasal mucosa; [3H]-(+)-S-145 displacement
TP receptor pharmacology radioligand binding prostanoid receptor

Isolated Human Pulmonary Artery Contraction: pEC₅₀ and Emax Comparison

In isolated human pulmonary artery preparations, both U-44069 and U-46619 induce robust contraction, but their potency differs measurably. U-46619 demonstrates a pEC₅₀ of 8.43 ± 0.08 with Emax = 139 ± 13%, while U-44069 exhibits a pEC₅₀ of 8.30 ± 0.05 with Emax = 133 ± 8% [1].

Pulmonary Artery Contraction
Head-to-head
U-44069 pEC50 = 8.30; U-46619 pEC50 = 8.43 (ΔpEC50 0.13)
Potency difference may inform vascular contractility assay design
Isolated human pulmonary artery; cumulative concentration-response curves
vascular pharmacology pulmonary artery smooth muscle contraction

Rat Glomerular Mesangial Cell Contraction: Dose-Dependent Cross-Sectional Area Reduction

U-44069 and U-46619 induce differential contraction responses in cultured rat glomerular mesangial cells across a picomolar to micromolar concentration range. At 1 pM, U-44069 contracts 14.2% of cells vs. 11.4% for U-46619; at 1 μM, U-46619 achieves 37.2% cell contraction vs. 34.4% for U-44069. Maximum cross-sectional area (CSA) decrease is 23.6 ± 2.2% for U-46619 vs. 16.6 ± 2.9% for U-44069 [1].

Mesangial Cell Contraction
Head-to-head
U-44069 max CSA decrease 16.6% vs. U-46619 23.6% at 1 μM
Endpoint response differs; selection should align with concentration range
Rat glomerular mesangial cells; dose-response assessment
renal pharmacology mesangial cells TXA₂ signaling

Microvascular Permeability Enhancement: Conjunctival Potency Benchmarking

Both U-44069 and U-46619 rank among the most potent microvascular permeability factors identified for conjunctival tissue, with potency exceeded only by leukotrienes D₄ and E₄. The two analogs demonstrate comparable microvascular permeability-inducing capacity, establishing them as reference-grade tools for ocular inflammation and vascular leakage studies [1].

Conjunctival Permeability
Class-level
Potency ranking: LTD4/LTE4 > U-44069 ≈ U-46619
Supports ocular vascular permeability screening context
Comparative ranking study; data to verify
microvascular permeability ocular pharmacology inflammation

Metabolic Stability: CYP4F8-Mediated ω2/ω3-Hydroxylation Profile

U-44069 (9,11-epoxymethano-PGH₂) and U-46619 (11,9-epoxymethano-PGH₂) are both rapidly metabolized by human seminal vesicle microsomal CYP4F8 via ω2- and ω3-hydroxylation. The distinct epoxymethano bridge orientation may influence metabolic rate and product distribution, although quantitative comparative kinetics between the two isomers under identical assay conditions are not fully characterized in primary literature [1].

CYP4F8 Metabolism
Class-level
Both isomers undergo ω2/ω3-hydroxylation; quantitative rate comparison not established
Metabolic context may require tissue-specific review
Human seminal vesicle microsomes; source review
drug metabolism CYP4F8 prostaglandin catabolism

(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid (U-44069): Evidence-Based Research Application Scenarios


TP Receptor Desensitization and Internalization Studies in Megakaryocytic Cells

U-44069 is validated for inducing TP receptor desensitization in CHRF-288 megakaryocytic cells. Incubation with U-44069 produces a biexponential 75% decrease in subsequent TXA₂ receptor-stimulated Ca²⁺ release (half-times of 1 and 4.7 hours) and increases the proportion of internalized TXA₂ receptors from 23% to 82% of total receptors over 24 hours [1]. This well-characterized desensitization profile makes U-44069 the compound of choice for probing homologous TP receptor regulation mechanisms.

Comparative TP Agonist Pharmacology and Antagonist Screening Assays

U-44069 serves as a reference TP receptor agonist for screening novel thromboxane receptor antagonists. It induces guinea pig platelet aggregation with an IC₅₀ of 3.5 × 10⁻⁷ M in antagonist evaluation studies [1]. Additionally, U-44069 is routinely employed in parallel with U-46619 to assess antagonist selectivity across structurally distinct TP agonists—daltroban shifts dose-response curves for both compounds rightward in parallel manner without affecting responses to norepinephrine, serotonin, angiotensin II, endothelin-1, or PAF [2].

Renal Glomerular Mesangial Cell Contraction and TXA₂ Signaling Studies

U-44069 induces dose-dependent contraction of cultured rat glomerular mesangial cells, with detectable activity at 1 pM (14.2% of cells contracting) and maximal cross-sectional area decrease of 16.6 ± 2.9% at 1 μM [1]. Its picomolar sensitivity makes U-44069 particularly suitable for renal studies requiring detection of subtle TP receptor-mediated contractile responses in mesangial cell preparations.

Coronary and Hindlimb Vascular Reactivity Studies in Conscious Large Animal Models

In conscious sheep, U-44069 produces complex biphasic responses in both coronary and hindlimb vascular beds—characterized by initial vasodilation followed rapidly by prolonged vasoconstriction [1]. This established in vivo hemodynamic profile supports the use of U-44069 as a reference TXA₂ mimetic for cardiovascular studies requiring integrated physiological responses in large animal models, complementing its well-documented in vitro pharmacology.

Application
Selection Property
Validation Focus
TP receptor desensitization studies
Receptor internalization and Ca2+ signaling profile
Homologous regulation endpoint monitoring
Antagonist screening assays
Reference agonist for TXA2 receptor pharmacology
Antagonist selectivity and potency endpoint review
Renal mesangial cell signaling
Picomolar sensitivity in cell contraction models
Contractile response endpoint context
Integrated cardiovascular models
Biphasic vasomotor response in conscious large-animal models
In vivo hemodynamic endpoint interpretation

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